N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine
Description
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an azepane group and a chloropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c17-14-11-20-16(21-12-14)19-10-13-5-6-18-15(9-13)22-7-3-1-2-4-8-22/h5-6,9,11-12H,1-4,7-8,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUIDQNSKFVUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=C2)CNC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine intermediates. One common synthetic route includes the following steps:
Preparation of 2-(azepan-1-yl)pyridine: This intermediate can be synthesized by reacting 2-chloropyridine with azepane under basic conditions.
Formation of the pyrimidine core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 2-chloro-5-nitropyrimidine with suitable amines.
Coupling reaction: The final step involves coupling the pyridine and pyrimidine intermediates using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways.
Comparison with Similar Compounds
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine core but lacks the azepane and chloropyrimidine moieties.
2-chloro-5-nitropyrimidine: This compound shares the chloropyrimidine moiety but lacks the pyridine and azepane groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features and are studied for their potential biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
